molecular formula C12H15NO7S B074094 4-Nitrophenyl 1-thio-beta-D-galactopyranoside CAS No. 1230-27-9

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

Cat. No. B074094
CAS RN: 1230-27-9
M. Wt: 317.32 g/mol
InChI Key: IXFOBQXJWRLXMD-IIRVCBMXSA-N
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Description

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline powder . It is a compound useful in organic synthesis . It has been used as a substrate to assess the activity of glycosaminoglycan (GAG)-degrading enzymes .


Synthesis Analysis

The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside can be achieved from D-(+)-GALACTOSE and 4-Nitrophenol and Acetic anhydride . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The empirical formula of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside is C12H15NO7S . Its molecular weight is 317.32 . The IUPAC name is 4-nitrophenyl 1-thio-beta-D-galactopyranoside .


Chemical Reactions Analysis

4-Nitrophenyl 1-thio-beta-D-galactopyranoside serves as a substrate for glycosidases . Upon cleavage, the substrate is converted to a yellow-colored product .


Physical And Chemical Properties Analysis

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a white to light yellow crystalline solid . It has a storage temperature of -20°C to 28°C .

Scientific Research Applications

β-Galactosidase Substrate

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is often used as a substrate for β-Galactosidase . When β-Galactosidase acts on this compound, it cleaves the glycosidic bond, releasing a yellow-colored product, p-nitrophenol. This reaction is commonly used in molecular biology to indicate the presence or absence of β-Galactosidase activity.

Enzyme Kinetics Studies

This compound is frequently used in enzyme kinetics studies . The release of the yellow-colored product, p-nitrophenol, can be easily monitored using spectrophotometric methods, allowing researchers to study the rate of the enzymatic reaction and determine various kinetic parameters.

Gene Expression Analysis

In genetic engineering, 4-Nitrophenyl 1-thio-beta-D-galactopyranoside can be used as a reporter molecule to study gene expression . When inserted into a plasmid along with a gene of interest, the production of β-Galactosidase (and thus the cleavage of the substrate) can be used as an indicator of gene expression.

Antibiotic Sensitivity Testing

The compound can also be used in antibiotic sensitivity testing . In this context, the substrate is included in a culture medium along with a test organism and various antibiotics. The degree of substrate cleavage can then be used as an indicator of the organism’s sensitivity to the antibiotics.

Food and Dairy Industry

In the food and dairy industry, 4-Nitrophenyl 1-thio-beta-D-galactopyranoside is used to detect the presence of coliform bacteria . These bacteria are commonly associated with fecal contamination, and their presence can indicate a potential health risk.

Pharmaceutical Research

In pharmaceutical research, this compound can be used in drug discovery and development processes . For instance, it can be used in high-throughput screening assays to identify potential drug candidates that can inhibit or enhance the activity of β-Galactosidase.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

4-Nitrophenyl 1-thio-beta-D-galactopyranoside acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .

Biochemical Pathways

The cleavage of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .

Pharmacokinetics

It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.

Result of Action

The action of β-D-galactosidase on 4-Nitrophenyl 1-thio-beta-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .

Action Environment

The action of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside as a substrate, would also be affected by these factors.

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOBQXJWRLXMD-IIRVCBMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

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